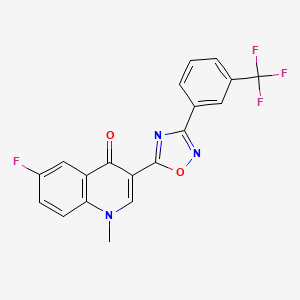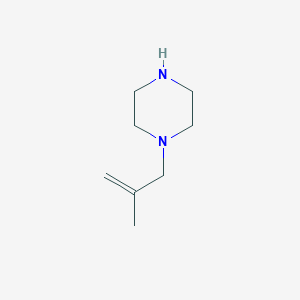
1-(2-Methylallyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methylallyl)piperazine” is an organic compound with the molecular formula C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string for this compound is CC(=C)CN1CCNCC1 .
Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, have been studied for their reactions with various compounds . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 140.23 , and its molecular formula, which is C8H16N2 .
科学的研究の応用
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a structurally related compound to 1-(2-Methylallyl)piperazine, has shown promise in therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilic character, thereby increasing its utility in medical applications, have been explored. Specifically, (-)-(S)-9, an analogue, demonstrated significant σ(2)-selectivity and minimal antiproliferative activity, making it a candidate for tumor cell targeting without substantial toxic effects (Abate et al., 2011).
Enhancement in Mass Spectrometry
Piperazine-based derivatives, such as 1-(2-pyridyl)piperazine and others, have been utilized to enhance the signal in mass spectrometry, specifically for peptide carboxyl group derivatization. These derivatives significantly improve ionization efficiency and aid in the detection of peptides with low molecular weight and high pI value, indicating their application in sensitive and comprehensive proteome analysis (Qiao et al., 2011).
Antidepressant and Antianxiety Activities
A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have demonstrated antidepressant and antianxiety activities. These compounds have been shown to reduce the duration of immobility times in behavioral tests, indicating their potential in the treatment of depression and anxiety (Kumar et al., 2017).
Carbon Dioxide Capture
Piperazine derivatives are being studied for their role in post-combustion carbon dioxide capture. Specifically, the effects of substituting different groups on piperazine, such as -CH(3), -CH(2)NH(2), and -CH(2)OH, on the pKa and carbamate stability have been investigated. These studies aim to enhance the efficiency of CO(2) absorption processes (Gangarapu et al., 2014).
Antibacterial Activities
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against various bacterial strains such as E. coli, S. aureus, and S. mutans. Compound 5e, in particular, exhibited excellent biofilm inhibition activities and MurB enzyme inhibitory activities, suggesting its potential as an antibacterial agent (Mekky & Sanad, 2020).
作用機序
Target of Action
1-(2-Methylallyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms . They mediate their anthelmintic action by paralyzing these parasites, which allows the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, and by extension this compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis facilitates the expulsion of the parasites from the host body .
Biochemical Pathways
Given its similarity to piperazine, it’s likely that it impacts the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of muscle tone .
Pharmacokinetics
The presence of the piperazine moiety in a compound can improve its pharmacokinetic properties by increasing water solubility and bioavailability .
Result of Action
The primary result of the action of this compound, like other piperazine derivatives, is the paralysis and subsequent expulsion of parasites from the host body . This leads to the alleviation of symptoms associated with parasitic infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and reactivity .
Safety and Hazards
While specific safety and hazard information for “1-(2-Methylallyl)piperazine” was not found in the search results, it is generally recommended to wear personal protective equipment/face protection when handling similar compounds . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .
特性
IUPAC Name |
1-(2-methylprop-2-enyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8(2)7-10-5-3-9-4-6-10/h9H,1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOZGPFYSPNQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

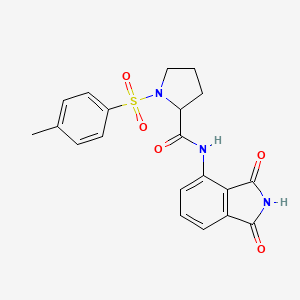
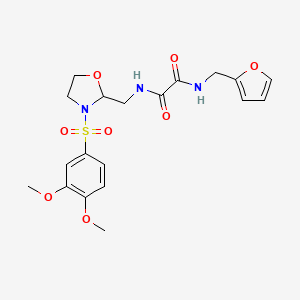

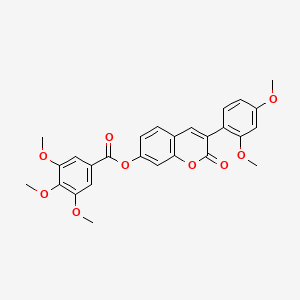
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
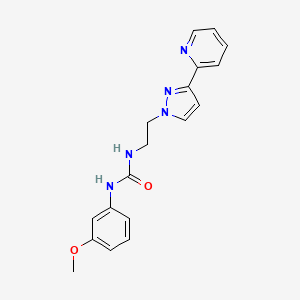

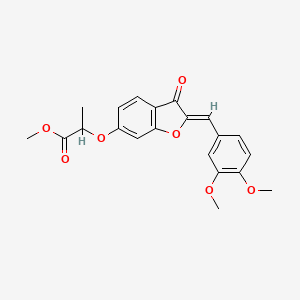
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)
